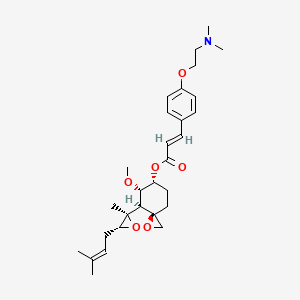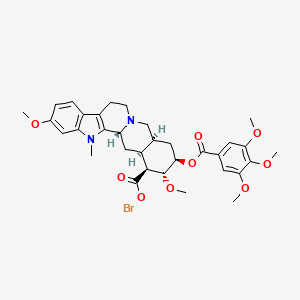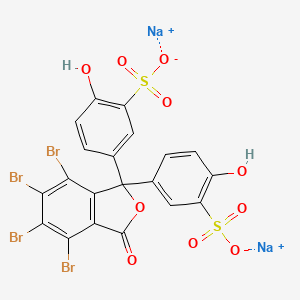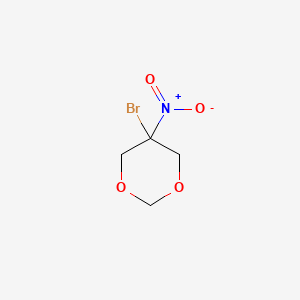
Benpéridole
Vue d'ensemble
Description
Le benpéridol est un dérivé de la butyrophénone hautement puissant principalement utilisé comme antipsychotique. Il est connu pour son efficacité dans le traitement des syndromes d’hypersexualité et de la schizophrénie. Le benpéridol est considéré comme le neuroleptique le plus puissant disponible sur le marché européen .
Applications De Recherche Scientifique
Benperidol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying butyrophenone derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Employed in the pharmaceutical industry for the development of new antipsychotic medications.
Mécanisme D'action
Le benpéridol exerce ses effets principalement par l’antagonisme des récepteurs de la dopamine, en particulier les récepteurs D2 et D4 . Il présente également un antagonisme plus faible des récepteurs de la sérotonine (5-HT2A). En bloquant ces récepteurs, le benpéridol réduit l’activité de la dopamine et de la sérotonine, ce qui conduit à ses effets antipsychotiques.
Analyse Biochimique
Biochemical Properties
Benperidol is a strong dopamine receptor antagonist, specifically D2 and D4 . It also exhibits weaker serotonin receptor antagonism . These interactions with dopamine and serotonin receptors play a crucial role in its biochemical activity.
Cellular Effects
The interaction of Benperidol with dopamine and serotonin receptors influences various cellular processes. By acting as a receptor antagonist, Benperidol can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Benperidol exerts its effects primarily through binding interactions with dopamine and serotonin receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression, thereby influencing the overall function of the cell .
Metabolic Pathways
Given its interaction with dopamine and serotonin receptors, it is likely that it interacts with enzymes and cofactors associated with these neurotransmitter systems .
Subcellular Localization
Given its interaction with membrane-bound receptors such as dopamine and serotonin receptors, it is likely localized to the cell membrane where these receptors are found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le benpéridol est synthétisé par alkylation de la 4-(2-céto-1-benzimidazolinyl)pipéridine avec la 4-chloro-4’-fluorobutyrophénone . Les conditions de réaction impliquent généralement l’utilisation d’un solvant approprié et d’une base pour faciliter le processus d’alkylation.
Méthodes de production industrielle : La production industrielle de benpéridol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le benpéridol subit diverses réactions chimiques, notamment :
Oxydation : Le benpéridol peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le benpéridol en ses formes réduites.
Substitution : Le benpéridol peut subir des réactions de substitution, en particulier au niveau du cycle pipéridine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes de benpéridol, tandis que la réduction peut produire des dérivés de benpéridol réduits.
4. Applications de la recherche scientifique
Le benpéridol a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence en chimie analytique pour étudier les dérivés de la butyrophénone.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.
Industrie : Employé dans l’industrie pharmaceutique pour le développement de nouveaux antipsychotiques.
Comparaison Avec Des Composés Similaires
Le benpéridol est souvent comparé à d’autres dérivés de la butyrophénone tels que l’halopéridol, le dropéridol et le bromopéridol . Bien que tous ces composés partagent des mécanismes d’action similaires, le benpéridol se distingue par sa puissance plus élevée et ses applications cliniques spécifiques.
Composés similaires :
Halopéridol : Un autre antipsychotique puissant utilisé pour traiter la schizophrénie et la psychose aiguë.
Dropéridol : Principalement utilisé pour ses propriétés antiémétiques et sédatives.
Bromopéridol : De structure similaire au benpéridol, mais avec des propriétés pharmacocinétiques différentes.
La combinaison unique de forte puissance et d’antagonisme spécifique des récepteurs du benpéridol en fait un composé précieux dans les milieux cliniques et de recherche.
Propriétés
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOTPHFXYHVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045364 | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-84-2, 983-42-6 | |
| Record name | Benperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benperidol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENPERIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Frenactyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














